

A Comprehensive Guide to the Synthesis and Purification of N,N'-Dimethyldithioxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N'-Dimethyldithioxamide*

Cat. No.: B089502

[Get Quote](#)

This technical guide provides a detailed overview of the synthesis and purification of **N,N'-dimethyldithioxamide**, a valuable building block in organic chemistry. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide offers detailed experimental protocols, data presentation in tabular format, and visual diagrams of the process workflows.

Introduction

N,N'-dimethyldithioxamide is the N,N'-dimethylated derivative of dithioxamide, also known as rubeanic acid. Dithioxamide is a well-known chelating agent and a versatile precursor in the synthesis of various heterocyclic compounds and coordination polymers.[1][2] The methylation of the amide groups can modify its chemical properties, such as solubility and reactivity, making **N,N'-dimethyldithioxamide** a potentially useful intermediate in the synthesis of more complex molecules.

This guide outlines a two-step synthesis process. The first step involves the synthesis of the precursor, dithioxamide, from cyanogen. The second step details the subsequent N,N'-dimethylation using methylamine. A comprehensive purification protocol for the final product is also provided.

Synthesis of Dithioxamide (Precursor)

The synthesis of dithioxamide is a well-established process that involves the reaction of cyanogen with a source of sulfhydrate ions.[3] The following protocol is adapted from known

procedures.

Experimental Protocol: Synthesis of Dithiooxamide

Materials:

- Cyanogen gas ((CN)₂)
- Sodium sulfhydrate (NaSH) or other water-soluble sulfhydrate source
- Hydrochloric acid (HCl) or other suitable acid
- Water
- Ethanol

Equipment:

- Gas dispersion tube
- Reaction flask equipped with a stirrer, thermometer, and cooling bath
- Buchner funnel and filter flask

Procedure:

- Prepare an aqueous solution of sodium sulfhydrate in the reaction flask.
- Cool the solution to below 50°C using a cooling bath.
- Vigorously stir the solution and begin to bubble cyanogen gas through the gas dispersion tube into the solution.
- Maintain the pH of the reaction mixture between 7 and 9 by the controlled addition of hydrochloric acid.^[3]
- Continue the reaction until the precipitation of the orange crystalline product, dithiooxamide, is complete.

- Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3]
- Wash the collected crystals with cold water to remove any remaining mother liquor.[3]
- The crude dithiooxamide can be further purified by recrystallization from ethanol.
- Dry the purified brilliant orange crystals of dithiooxamide. The compound decomposes at approximately 200°C.[1][4]

Synthesis of N,N'-Dimethyldithiooxamide

The synthesis of **N,N'-dimethyldithiooxamide** is achieved through the reaction of dithiooxamide with methylamine. The following protocol is based on analogous reactions of related esters and amides with methylamine.[5][6]

Experimental Protocol: Synthesis of N,N'-Dimethyldithiooxamide

Materials:

- Dithiooxamide
- Aqueous methylamine solution (e.g., 36%)
- Ethanol (or another suitable polar solvent)
- Water

Equipment:

- Three-necked round-bottom flask equipped with a stirrer, thermometer, and addition funnel
- Cooling bath
- Buchner funnel and filter flask

Procedure:

- In the three-necked flask, suspend the synthesized dithiooxamide in ethanol.
- Cool the stirred suspension to approximately 10-20°C using a cooling bath.
- Slowly add the aqueous methylamine solution to the suspension via the addition funnel over a period of time, ensuring the temperature is maintained. A molar excess of methylamine is recommended to drive the reaction to completion.
- After the addition is complete, allow the reaction mixture to stir for several hours at room temperature, or until reaction completion is indicated (e.g., by TLC).[\[5\]](#)
- Upon completion, the product may precipitate from the reaction mixture. If necessary, the mixture can be cooled further in a refrigerator to induce crystallization.[\[5\]](#)
- Collect the crude **N,N'-dimethyldithiooxamide** by vacuum filtration.
- Wash the collected solid with cold water to remove excess methylamine and other water-soluble impurities.[\[5\]](#)
- Dry the crude product.

Purification of N,N'-Dimethyldithiooxamide

Purification of the crude **N,N'-dimethyldithiooxamide** is essential to obtain a product of high purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **N,N'-dimethyldithiooxamide**
- A suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

Equipment:

- Erlenmeyer flask

- Hot plate
- Buchner funnel and filter flask
- Ice bath

Procedure:

- Transfer the crude **N,N'-dimethyldithiooxamide** to an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
- Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- As the solution cools, pure crystals of **N,N'-dimethyldithiooxamide** should form.
- To maximize the yield, place the flask in an ice bath to further induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals of **N,N'-dimethyldithiooxamide**.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected data for the final product.

Table 1: Physical and Chemical Properties of Dithiooxamide

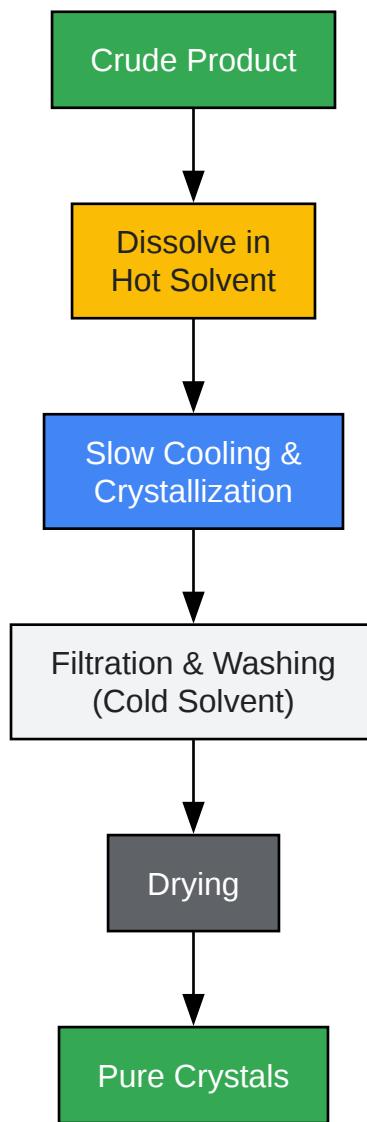
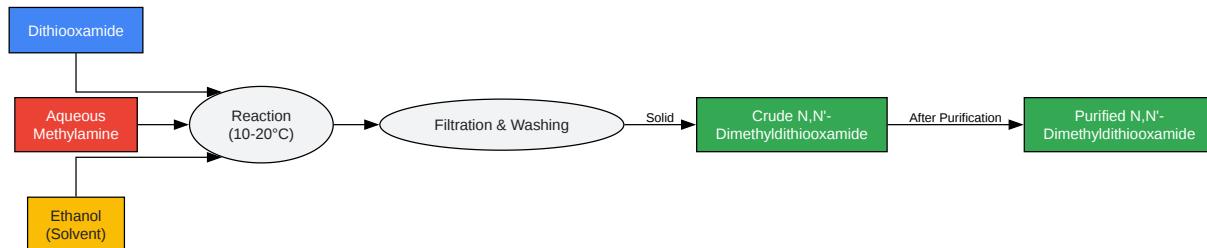


Property	Value	Reference
Molecular Formula	$C_2H_4N_2S_2$	[2]
Molar Mass	120.19 g/mol	[2]
Appearance	Deep red crystalline solid	[1]
Melting Point	~200 °C (decomposes)	[1]
Solubility	Slightly soluble in water, soluble in ethanol	[4]

Table 2: Expected Physical and Spectroscopic Data for **N,N'-Dimethyldithioxamide**

Property	Expected Value
Molecular Formula	$C_4H_8N_2S_2$
Molar Mass	148.25 g/mol
Appearance	Crystalline solid
Melting Point	To be determined experimentally
1H NMR ($CDCl_3$)	δ ~3.0-3.5 ppm (singlet or doublet, 6H, $N-CH_3$), δ ~7.5-8.5 ppm (broad singlet, 2H, NH)
^{13}C NMR ($CDCl_3$)	δ ~30-40 ppm ($N-CH_3$), δ ~190-200 ppm (C=S)
IR (KBr, cm^{-1})	~3200-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1500-1600 (C=S stretch and N-H bend)
Mass Spec (m/z)	[M] ⁺ at ~148

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acs.org [acs.org]
- 2. Dithiooxamide - Wikipedia [en.wikipedia.org]
- 3. US2732401A - Preparation of dithiooxamide - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]
- 6. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Synthesis and Purification of N,N'-Dimethyldithiooxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089502#synthesis-and-purification-of-n-n-dimethyldithiooxamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com